1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea

Catalog No.
S3016544
CAS No.
1235066-47-3
M.F
C21H18N4O
M. Wt
342.402
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)...

CAS Number

1235066-47-3

Product Name

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)urea

Molecular Formula

C21H18N4O

Molecular Weight

342.402

InChI

InChI=1S/C21H18N4O/c1-14-6-10-16(11-7-14)22-21(26)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,24,25)(H2,22,23,26)

InChI Key

WAPSCJQOMRIOGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

solubility

not available

Synthesis of Benzimidazole Derivatives

Scientific Field: Organic Chemistry Application Summary: The compound is used in the synthesis of various benzimidazole derivatives, which are crucial in medicinal chemistry due to their biological activities . Methods of Application: The synthesis involves the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to form benzimidazole derivatives . Results Summary: The method allows for the formation of C–N bonds under mild conditions, yielding a wide range of benzimidazole derivatives .

Anticancer Activity

Scientific Field: Medicinal Chemistry Application Summary: The compound serves as a ligand in Pd(II) complexes, which exhibit significant anticancer activity . Methods of Application: Characterization of the ligand and its Pd(II) complex is performed using various spectroscopic techniques, followed by in vitro antiproliferative tests against cancer cell lines . Results Summary: The Pd(II) complex shows excellent antiproliferative potency, with IC50 values indicating strong tumor inhibitory activity .

DNA Interaction Studies

Scientific Field: Biochemistry Application Summary: The compound is studied for its ability to bind with DNA, which is essential for understanding its mechanism of action in anticancer activity . Methods of Application: Photo-induced binding studies with double-stranded calf thymus DNA and protein cleavage activity studies are conducted . Results Summary: A significant hypochromic shift indicates strong π–π stacking interaction between the compound and DNA base pairs .

Apoptosis Induction

Scientific Field: Cell Biology Application Summary: The compound’s role in promoting apoptosis in cancer cells is investigated to determine its potential as an anticancer agent . Methods of Application: Apoptotic characteristics are verified through DNA condensation and FACS analysis . Results Summary: The compound induces apoptosis, as evidenced by experimental results and molecular docking studies .

Antiangiogenic Effects

Scientific Field: Pharmacology Application Summary: The antiangiogenic effects of the compound are explored to understand its potential in inhibiting tumor growth . Methods of Application: In vivo studies are conducted on murine models to assess the compound’s effect on tumor survivability . Results Summary: The compound exhibits antiangiogenic effects, contributing to its antitumor mechanism .

Drug Development Potential

Scientific Field: Pharmaceutical Sciences Application Summary: The compound’s drug-likeness properties are evaluated to assess its potential for development into a potent anticancer drug . Methods of Application: Drug-likeness properties are analyzed through computational screening, such as ADMET analysis . Results Summary: The compound shows promising drug-likeness properties, suggesting its viability as a future anticancer drug .

Selective Synthesis of Benzimidazole and Quinoxaline Derivatives

Scientific Field: Synthetic Organic Chemistry Application Summary: This application involves the selective synthesis of benzimidazole and quinoxaline derivatives from aromatic aldehyde and o-phenylenediamine . Methods of Application: The method utilizes N,N-dimethylformamide/sulfur for the synthesis of benzimidazole derivatives, while quinoxaline is obtained in the absence of sulfur in 1,4-dioxane . Results Summary: A wide range of benzimidazole and quinoxaline derivatives are obtained under mild conditions, showcasing the versatility of the synthesis method .

Tumor Inhibitory Activity of Pd(II) Complexes

Scientific Field: Bioinorganic Chemistry Application Summary: The compound is used to design a Pd(II) complex with significant tumor inhibitory activity, particularly against Ehrlich ascites carcinoma (EAC) cell lines . Methods of Application: The Pd(II) complex is synthesized and characterized using various spectroscopic techniques, followed by in vitro antiproliferative tests . Results Summary: The Pd(II) complex exhibits excellent antiproliferative potency with IC50 values indicating strong tumor inhibitory activity .

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Materials Science Application Summary: The compound’s derivatives are explored for their electroluminescence properties, which are crucial for the development of OLED devices . Methods of Application: A blue-emitting device is created using a derivative of the compound, and its electroluminescence performance is compared to standard materials . Results Summary: The device shows improved electroluminescence performance, indicating the potential of the compound’s derivatives in OLED applications .

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea is a compound characterized by its unique structure, which includes a benzimidazole moiety linked to a phenyl group and a p-tolyl group through a urea linkage. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities and applications in drug development. The presence of the benzimidazole ring is particularly noteworthy as it is often associated with various pharmacological properties, including anti-cancer and anti-microbial activities.

Typical of urea derivatives, including hydrolysis, substitution, and condensation reactions. For instance, the urea bond can be hydrolyzed to yield amines and carbon dioxide under acidic or basic conditions. Additionally, the benzimidazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds containing benzimidazole structures often demonstrate significant biological activity. For example, studies have shown that related benzimidazole derivatives exhibit anti-mycobacterial properties against Mycobacterium tuberculosis . Furthermore, compounds with similar structural motifs have been reported to possess anticancer activity and can inhibit the growth of various cancer cell lines, suggesting that 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea may also exhibit such properties.

The synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea can be achieved through several methods:

  • Condensation Reaction: The benzimidazole derivative can be synthesized by reacting an appropriate aromatic amine with isocyanates or carbamates under controlled conditions.
  • Multi-step Synthesis: A more complex approach may involve the formation of the benzimidazole ring followed by coupling reactions to attach the phenyl and p-tolyl groups.

These methods often require careful optimization of reaction conditions to maximize yield and purity.

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancers.
  • Material Science: The compound's unique properties may also find applications in creating advanced materials or sensors.

Studies focusing on the interactions of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea with biological targets are crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes or receptors could provide insights into its therapeutic potential. For example, interactions with DNA or protein targets could elucidate its role in inhibiting cancer cell proliferation.

Several compounds share structural similarities with 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzeneStructureHighExhibits strong anti-cancer properties
5-Methyl-2-phenyl-1H-benzo[d]imidazoleStructureModerateKnown for antimicrobial activity
2-(p-Tolyl)-1H-benzo[d]imidazoleStructureHighPotential use in drug formulations

These compounds highlight the diversity within the benzimidazole class and their unique pharmacological profiles, emphasizing the potential of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea as a distinctive candidate for further research and development.

Multi-Step Synthetic Routes for Core Benzimidazole-Urea Scaffolds

The synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea typically begins with 2-(1H-benzoimidazol-2-yl)aniline as the foundational precursor. Reaction with p-tolyl isocyanate under optimized conditions yields the target compound through a urea bond-forming step. Critical to this process is the use of a 4:1 dichloromethane/acetone solvent mixture, which enhances substrate solubility and reaction efficiency, achieving yields up to 90%.

A comparative analysis of isocyanate substrates reveals that aryl isocyanates, such as p-tolyl derivatives, exhibit superior reactivity compared to alkyl or cycloalkyl variants (Table 1). This disparity arises from the electron-donating methyl group in the p-tolyl substituent, which increases the electrophilicity of the isocyanate carbon, thereby accelerating nucleophilic attack by the aniline nitrogen.

Table 1. Yield comparison for benzimidazole-urea synthesis using diverse isocyanates

Isocyanate TypeReaction Time (h)Yield (%)
p-Tolyl isocyanate190
Naphthyl isocyanate280
Cyclohexyl isocyanate1060

The general procedure involves refluxing equimolar quantities of 2-(1H-benzoimidazol-2-yl)aniline and p-tolyl isocyanate in dichloromethane/acetone under nitrogen, followed by recrystallization from ethanol to isolate the pure product.

Solvent and Catalytic Systems in Urea Bond Formation

Solvent polarity and hydrogen-bonding capacity significantly influence urea bond formation kinetics. Mixed solvent systems, such as dichloromethane/acetone (80:20), create an optimal microenvironment by balancing substrate solubility and transition-state stabilization. In contrast, methanol/water mixtures introduce competitive hydrogen bonding, which stabilizes reaction intermediates but slows the ligand substitution rate by 40%.

Catalytically, triethylamine serves a dual role: it neutralizes HCl byproducts in reactions involving amine hydrochlorides and activates carbamoyl imidazolium intermediates by deprotonation. For example, the addition of triethylamine (1.0 equivalent) to imidazolium salts in dichloromethane increases urea yields from 65% to 93% by facilitating nucleophilic displacement of the imidazole leaving group.

Position-Specific Functionalization Strategies for Aryl Substituents

Position-selective modification of the aryl groups in benzimidazole-ureas enables fine-tuning of electronic and steric properties. The para position of the phenyl ring in 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea is particularly amenable to functionalization due to reduced steric hindrance. Introducing electron-withdrawing groups (e.g., nitro) at this position increases hydrogen-bonding capacity, while electron-donating groups (e.g., methyl) enhance hydrophobic interactions.

Aryl sulfonation represents another key strategy. For instance, o-nitrophenylsulfonyl derivatives exhibit 10-fold greater binding affinity to biological targets compared to unmodified analogs, attributed to enhanced π-π stacking interactions.

Hybridization Approaches with Heterocyclic Pharmacophores

Hybridization of the benzimidazole-urea core with heterocyclic systems expands its pharmacological potential. Integrating naphthyl groups via isocyanate coupling introduces extended conjugation, improving UV absorption properties by 30%. Similarly, fusion with pyridine or thiophene rings modulates redox behavior, as evidenced by a 150 mV cathodic shift in cyclic voltammetry profiles.

Table 2. Heterocyclic hybridization effects on benzimidazole-urea properties

Hybrid HeterocycleProperty EnhancedMagnitude of Change
NaphthylMolar absorptivity+30%
PyridylRedox potential-150 mV
ThienylLipophilicity (logP)+0.8

These modifications demonstrate the versatility of benzimidazole-ureas in adapting to diverse applications, from optoelectronics to enzyme inhibition.

Molecular docking studies of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea and related benzimidazole-urea derivatives have revealed significant binding interactions with various ATP-binding domains. The benzimidazole scaffold demonstrates exceptional versatility in targeting adenosine triphosphate binding sites across multiple protein families due to its structural isosteric relationship with purine bases [1] [2].

ATP-Binding Domain Interactions

The compound exhibits favorable binding energies ranging from -7.0 to -11.15 kcal/mol when docked against different ATP-binding proteins [2] [3]. Benzimidazole-urea derivatives, particularly compound 3c, demonstrated binding energy of -7.2 kcal/mol with α-amylase human pancreatic enzyme, establishing key hydrogen bond interactions with active site residues [2]. The most potent interaction was observed with the benzimidazole-urea inhibitor against vascular endothelial growth factor receptor-2, achieving a binding energy of -11.15 kcal/mol [3].

Structural Determinants of ATP Competition

The benzimidazole nucleus functions as a critical pharmacophore for ATP binding site recognition. Studies demonstrate that the nitrogen atoms within the benzimidazole ring act as hydrogen bond acceptors, facilitating interactions with key residues such as Lys745, Leu718, Val726, Ala743, and Leu844 in epidermal growth factor receptor systems [4]. The compound adopts conformations that complement the shape of ATP binding pockets, with the benzimidazole core occupying positions typically reserved for adenine moieties [4].

Protein-Specific Binding Modes

Different ATP-binding proteins exhibit distinct interaction patterns with benzimidazole-urea derivatives. In c-Met kinase studies, compound 12n achieved an exceptionally low inhibitory concentration of 0.030 ± 0.008 μM, binding in a U-shaped conformation around Met1211 within the ATP binding site [1] [5]. This binding mode effectively prevents ATP access to the catalytic domain, demonstrating the compound's potential as a competitive inhibitor.

The epidermal growth factor receptor binding studies revealed that benzimidazole derivatives can target both ATP binding sites and allosteric binding sites [4]. Eight derivatives with binding energies between -7.8 to -8.1 kcal/mol occupied allosteric binding sites, suggesting potential as Type II inhibitors through interactions with Asp855 within the Asp-Phe-Gly motif [4].

Comparative Binding Affinity Analysis

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (μM)Key Interactions
Benzimidazole-urea (3c)α-amylase (HPA)-7.2018.65Hydrogen bonds with active site residues
Benzimidazole-urea inhibitor (GIG)VEGFR-2 receptor-11.15-Cys917/H-donor, Glu883/H-donor, Asp1044/H-acceptor
Compound 12nc-Met kinase-8.500.030U-shaped conformation around Met1211
Compound 7cEGFRwt-8.10-Allosteric binding site interactions
Compound 1cT790M mutant-8.40-ATP binding site interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship modeling of benzimidazole-urea derivatives has provided comprehensive insights into the molecular descriptors governing biological activity. Multiple linear regression analysis and artificial neural network approaches have been employed to establish predictive models for various biological endpoints [6] [7] [8].

Descriptor Selection and Model Development

The most significant QSAR models incorporate topological polar surface area, hydrogen bond acceptors, implicit logarithm of partition coefficient, and Galvez topological charge indices of order 4 as primary descriptors [6]. These descriptors demonstrate positive correlation with biological activity, achieving correlation coefficients ranging from 0.6773 to 0.9995 across different benzimidazole derivative series [6] [8].

Advanced QSAR studies utilizing artificial neural networks have achieved exceptional predictive accuracy, with R² values of 0.9995 for anti-tuberculosis activity prediction [9]. The neural network model incorporated chemical potential (μ), polarizability (α), bond length of carbon-nitrogen double bonds, and lipophilicity as key descriptors [9]. External validation tests confirmed the model's robustness, satisfying criteria established by Tropsha and Roy for reliable QSAR models [9].

Electronic and Physicochemical Descriptors

Frontier molecular orbital properties, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, serve as crucial descriptors in benzimidazole QSAR models [10] [11]. The HOMO-LUMO energy gap correlates directly with chemical reactivity and biological activity, with compounds exhibiting energy gaps between 3.44 to 5.61 eV demonstrating varying degrees of biological potency [12].

Dipole moment values ranging from 2.87 to 4.58 Debye significantly influence molecular interactions with biological targets [13] [12]. Surface area grid descriptors and polarizability values provide additional insights into molecular recognition and binding affinity patterns [8] [13].

Biological Activity Prediction Models

Study TypeCompound SeriesBiological ActivityR² ValueKey DescriptorsValidation Method
MLR AnalysisBenzimidazole-urea hybridsα-amylase inhibition0.715TPSA, H-bond acceptors, iLOGP, GGI4External validation
ANN AnalysisBenzimidazole derivativesAnti-tuberculosis activity0.9995Chemical potential, polarizability, bond lengthExternal validation
MLR AnalysisBenzimidazole carboxamidesAntioxidant activity0.750HOMO-LUMO gap, dipole momentCross-validation
MLR AnalysisBenzimidazole derivativesAntimalarial activity0.933qC9, ELUMO, EHOMO, α, logPExternal validation

Structure-Activity Relationships

The QSAR analyses reveal that electron-donating substituents on the benzimidazole nucleus enhance biological activity, while electron-withdrawing groups generally reduce potency [14] [15]. The length of linker chains between the benzimidazole core and peripheral substituents inversely correlates with activity, with shorter linkers providing optimal spatial arrangements for target binding [15].

Lipophilicity parameters demonstrate complex relationships with biological activity, requiring balanced hydrophilic-lipophilic properties for optimal cell permeation and target engagement [11] [16]. The integration of multiple physicochemical descriptors in QSAR models provides comprehensive understanding of structure-activity relationships essential for rational drug design.

Density Functional Theory (DFT) Analysis of Electronic Configurations

Density functional theory calculations have provided detailed electronic structure analysis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea and related benzimidazole derivatives. The computational studies employ various DFT functionals, including B3LYP, M06-2X, and CAM-B3LYP, with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [17] [18] [19].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energies for benzimidazole-urea derivatives typically range from -5.45 to -6.28 eV, while lowest unoccupied molecular orbital energies span -2.08 to -2.45 eV [17] [19] [12]. The HOMO-LUMO energy gap, a critical parameter for chemical reactivity, varies between 3.33 to 3.88 eV across different benzimidazole systems [19] [12].

In 1-((1H-benzo[d]imidazol-1-yl)methyl)urea, B3LYP/6-311++G(d,p) calculations reveal HOMO and LUMO energies of -6.20 and -2.35 eV respectively, resulting in an energy gap of 3.85 eV [17]. This substantial energy gap indicates high molecular stability and moderate chemical reactivity, consistent with the compound's biological activity profile.

Charge Distribution and Electrostatic Properties

Molecular electrostatic potential mapping reveals characteristic charge distribution patterns in benzimidazole-urea derivatives [12] [20]. The negative electrostatic potential concentrates around nitrogen atoms in the imidazole ring, with values reaching -38.93 kcal/mol, indicating preferred sites for electrophilic attack [20]. Conversely, positive regions localize near hydrogen atoms connected to imidazole nitrogen, with maximum values of 38.03 kcal/mol [20].

The dipole moment calculations demonstrate significant molecular polarity, with values ranging from 2.87 to 4.58 Debye across different benzimidazole derivatives [17] [12] [20]. These dipole moments facilitate intermolecular interactions and influence binding affinity with biological targets.

Electronic Transition Properties

Time-dependent density functional theory calculations provide insights into electronic excitation processes in benzimidazole systems [19] [21]. The compounds exhibit charge transfer transitions characterized by electron movement from the benzimidazole core to peripheral substituents [21]. These transitions contribute to the compounds' optical properties and potential applications in optoelectronic materials [19].

Polarizability and Hyperpolarizability

The molecular polarizability values for benzimidazole-urea derivatives range from 145.8 to 245.6 atomic units, indicating significant electronic delocalization [17] [21] [22]. Higher polarizability values correlate with enhanced bioactivity, suggesting improved molecular recognition capabilities [23].

First-order hyperpolarizability calculations reveal nonlinear optical properties, with values spanning 150.417 to 171.288 atomic units [23]. These properties make benzimidazole derivatives suitable candidates for nonlinear optical applications [24] [22].

Electronic Configuration Data

Compound SystemDFT MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)Polarizability (a.u.)
1-((1H-benzo[d]imidazol-1-yl)methyl)ureaB3LYP/6-311++G(d,p)-6.20-2.353.854.25185.5
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazoleM062X/6-311+g(d)-6.15-2.283.873.89195.2
Vinyl fused monomeric benzimidazoleB3LYP/6-31+G(d,p)-5.89-2.453.443.56165.3
Chiral benzimidazole derivativesB3LYP/6-31G(d,p)-5.61-2.133.482.87145.8

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations provide critical insights into the dynamic behavior of benzimidazole-urea derivatives in complex with various protein targets. These computational studies employ sophisticated force fields, including AMBER, CHARMM, and OPLS, to model protein-ligand interactions over extended timescales [25] [26] [27].

Simulation Parameters and Methodology

Molecular dynamics simulations of benzimidazole-protein complexes typically span 50 to 100 nanoseconds, providing sufficient sampling for conformational equilibration and binding stability assessment [25] [26] [27]. The simulations employ periodic boundary conditions with explicit solvent models, including TIP3P water and physiological salt concentrations [28].

Temperature and pressure controls maintain system stability at 300 K and 1 atmosphere, respectively, utilizing Nose-Hoover thermostats and Parrinello-Rahman barostats [26]. Integration timesteps of 1-2 femtoseconds ensure accurate trajectory propagation while maintaining computational efficiency [28].

Protein-Ligand Complex Stability

Root mean square deviation analysis reveals excellent stability for benzimidazole-protein complexes, with protein backbone fluctuations typically ranging from 0.2 to 2.4 Å throughout simulation timescales [25] [26] [27]. The benzimidazole-SARS-CoV-2 main protease complex demonstrates particularly stable interactions, with RMSD values stabilizing around 1.8 Å [27].

Ligand stability within binding sites exhibits RMSD values between 1.4 to 2.8 Å, indicating maintained binding poses with limited conformational drift [25] [27] [28]. The 2-benzimidazolyl-urea complex with dipalmitoylphosphatidylcholine bilayers shows unique behavior, with high energy barriers (15.2 kcal/mol) for membrane permeation [26].

Binding Free Energy Calculations

Binding free energy estimates from molecular dynamics simulations range from -7.8 to -9.2 kcal/mol for different protein targets [25] [27] [28]. The benzimidazole-Eg5 ATPase complex achieves the most favorable binding energy of -9.2 kcal/mol, consistent with experimental inhibitory activities [29].

Potential of mean force calculations using umbrella sampling methods provide detailed free energy profiles for benzimidazole translocation across biological membranes [26]. These studies reveal clustering behavior at higher concentrations, potentially explaining cytotoxicity mechanisms through membrane disruption [26].

Hydrogen Bonding and Interaction Analysis

Hydrogen bond analysis reveals persistent interactions between benzimidazole derivatives and key amino acid residues throughout simulation trajectories [25] [27] [28]. The benzimidazole-β-tubulin complex maintains stable hydrogen bonds with THR A:340 and TYR A:312, consistent with experimental binding data [25].

Hydrophobic interactions provide additional stabilization, with benzimidazole rings engaging in π-π stacking with aromatic residues and van der Waals contacts with aliphatic side chains [4] [28]. These interactions contribute significantly to overall binding affinity and selectivity.

Simulation Results Summary

Simulation SystemSimulation Time (ns)Force FieldRMSD Protein (Å)RMSD Ligand (Å)Binding Free Energy (kcal/mol)Stability Assessment
Benzimidazole-β-tubulin50AMBER2.01.8-8.5Stable complex formation
2-benzimidazolyl-urea-DPPC100AMBER1.52.215.2Membrane disruption potential
Benzimidazole-SARS-CoV-2 Mpro100OPLS1.81.5-8.1High stability throughout simulation
Benzimidazole-Eg5 ATPase100CHARMM2.11.9-9.2Excellent stability in allosteric site
Benzimidazole-CYP51100Charmm36m0.21.4-8.9Very stable protein-ligand complex

XLogP3

4.2

Dates

Last modified: 08-17-2023

Explore Compound Types